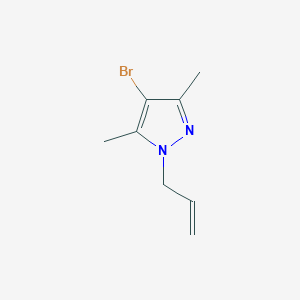

1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3,5-dimethyl-1-prop-2-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFANQSEPSHPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC=C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649268 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-76-1 | |

| Record name | 4-Bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathway for 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Pyrazole derivatives are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3][4] This document details a reliable two-step synthesis, beginning with the regioselective bromination of 3,5-dimethylpyrazole, followed by the N-allylation of the resulting intermediate. The guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and safety considerations to ensure reproducible and scalable synthesis.

Introduction and Strategic Importance

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and metabolic stability have made it a cornerstone in the design of bioactive molecules.[3][5] The introduction of various functional groups onto the pyrazole core allows for the fine-tuning of its pharmacological properties, making derivatives like this compound valuable building blocks for creating diverse chemical libraries.

-

The Bromo Group (C4): The bromine atom at the C4 position serves as a versatile synthetic handle. It is strategically positioned for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl moieties to explore new chemical space.

-

The Allyl Group (N1): The allyl group can participate in various chemical transformations, including metathesis, isomerization, and addition reactions. It can also play a crucial role in modulating the steric and electronic properties of the molecule, influencing its binding affinity to biological targets.

-

The Methyl Groups (C3, C5): The two methyl groups provide steric bulk and influence the overall lipophilicity of the molecule, which can impact its pharmacokinetic profile.

This guide presents a logical and field-proven synthetic approach, breaking down the process into a clear retrosynthetic analysis followed by a detailed examination of each forward-synthesis step.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of the target molecule, this compound (IUPAC Name: 4-bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole)[6], is most logically approached via a two-step sequence. The retrosynthetic breakdown is as follows:

-

N-C Bond Disconnection: The primary disconnection is at the N1-allyl bond. This retrosynthetic step suggests that the target molecule can be synthesized from a 4-bromo-3,5-dimethyl-1H-pyrazole intermediate and an allyl electrophile, such as allyl bromide. This is a standard N-alkylation reaction.

-

C-Br Bond Disconnection: The second disconnection is at the C4-bromo bond. This suggests that the 4-bromo-3,5-dimethyl-1H-pyrazole intermediate can be prepared from the commercially available and inexpensive starting material, 3,5-dimethylpyrazole, via an electrophilic bromination reaction.

This strategy is advantageous because the symmetry of the 3,5-dimethylpyrazole starting material simplifies the regioselectivity of both the bromination (the C4 position is the only available site for substitution) and the subsequent N-allylation (the two nitrogen atoms are chemically equivalent).

Synthetic Pathway and Mechanistic Discussion

Step 1: Electrophilic Bromination of 3,5-Dimethylpyrazole

The first step is the synthesis of the key intermediate, 4-bromo-3,5-dimethyl-1H-pyrazole. This is achieved through the electrophilic aromatic substitution of 3,5-dimethylpyrazole.

Reaction: 3,5-Dimethylpyrazole → 4-Bromo-3,5-dimethyl-1H-pyrazole

Mechanism and Reagent Choice: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective substitution. The reaction proceeds via the classical mechanism of electrophilic aromatic substitution.

While molecular bromine (Br₂) in a solvent like acetic acid or chloroform can be used, N-Bromosuccinimide (NBS) is often the preferred brominating agent in a laboratory setting.

-

Expertise & Causality: The choice of NBS is deliberate. It is a solid, making it easier and safer to handle than liquid bromine. Reactions with NBS often proceed under milder conditions and generate fewer hazardous by-products (succinimide vs. HBr). The succinimide by-product is easily removed by filtration or aqueous workup, simplifying purification.

Quantitative Data Summary (Step 1)

| Parameter | Value | Rationale / Reference |

| Starting Material | 3,5-Dimethylpyrazole | Commercially available precursor.[7] |

| Reagent | N-Bromosuccinimide (NBS) | Mild, selective, and safe brominating agent. |

| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) | Provides good solubility for reactants and is relatively inert. |

| Temperature | 0 °C to Room Temperature | Allows for controlled reaction kinetics and minimizes side reactions. |

| Reaction Time | 2-4 hours | Typically sufficient for full conversion, monitored by TLC. |

| Expected Yield | >90% | High efficiency is common for this transformation. |

Step 2: N-Allylation of 4-bromo-3,5-dimethylpyrazole

The second step involves the alkylation of the N-H proton of the pyrazole ring with an allyl group to yield the final product.

Reaction: 4-Bromo-3,5-dimethyl-1H-pyrazole → this compound

Mechanism and Reagent Choice: This reaction is a nucleophilic substitution (Sₙ2). A base is required to deprotonate the pyrazole N-H, generating the pyrazolate anion. This potent nucleophile then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group.

-

Expertise & Causality: The choice of base is critical for success.

-

Strong Bases (e.g., NaH): Sodium hydride provides rapid and irreversible deprotonation, driving the reaction to completion. However, it is pyrophoric and requires strictly anhydrous conditions.

-

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are safer, non-pyrophoric, and often sufficient for this type of alkylation, especially in polar aprotic solvents like DMF or Acetone.[8] They are the preferred choice for process safety and scalability. The reaction with K₂CO₃ is a solid-liquid phase transfer process, which is highly effective and practical.[8]

-

Because the 4-bromo-3,5-dimethyl-1H-pyrazole intermediate is symmetrical, the N-allylation occurs without regioselectivity issues, yielding a single product.[5]

Quantitative Data Summary (Step 2)

| Parameter | Value | Rationale / Reference |

| Starting Material | 4-Bromo-3,5-dimethyl-1H-pyrazole | Synthesized in Step 1.[9] |

| Reagent | Allyl Bromide | Effective and common allylating agent. |

| Base | Potassium Carbonate (K₂CO₃) | Safe, effective, and economical base.[8] |

| Solvent | Acetone or Acetonitrile (CH₃CN) | Polar aprotic solvent that facilitates Sₙ2 reactions.[8] |

| Temperature | Room Temperature to Reflux (56 °C for Acetone) | Moderate temperature provides a good reaction rate. |

| Reaction Time | 6-12 hours | Monitored by TLC for completion. |

| Expected Yield | 85-95% | N-alkylation of pyrazoles is typically high-yielding.[10] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

-

Materials: 3,5-dimethylpyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile, Ethyl Acetate, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole and dissolve it in acetonitrile (approx. 10 mL per gram of pyrazole).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add N-Bromosuccinimide in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted bromine.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield 4-bromo-3,5-dimethyl-1H-pyrazole as a white crystalline solid.

-

Protocol 2: Synthesis of this compound

-

Materials: 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), Allyl bromide (1.2 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone, Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-3,5-dimethyl-1H-pyrazole, anhydrous potassium carbonate, and acetone (approx. 15 mL per gram of pyrazole).

-

Stir the suspension vigorously and add allyl bromide dropwise via syringe.

-

Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Redissolve the resulting crude oil/solid in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure product, typically a colorless oil or low-melting solid.[]

-

Product Characterization

The identity and purity of the final product, this compound (CAS: 13369-76-1, Molecular Formula: C₈H₁₁BrN₂, Molecular Weight: 215.1 g/mol )[][12], should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include:

-

Two singlets for the two non-equivalent methyl groups (C3-CH₃ and C5-CH₃).

-

A multiplet for the vinylic proton (-CH=CH₂).

-

A doublet of doublets for the terminal methylene protons (=CH₂).

-

A doublet for the allylic methylene protons (-CH₂-).

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Expected signals for all 8 unique carbon atoms.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: Key stretches would include C-H (aliphatic and vinylic), C=C (vinylic), and C=N (pyrazole ring).

Safety and Handling Considerations

-

N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Allyl Bromide: Is a lachrymator, toxic, and corrosive. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Solvents: Acetonitrile, acetone, and ethyl acetate are flammable. Keep away from ignition sources.

-

General Practices: Standard laboratory safety procedures should be followed at all times.

Conclusion

The two-step synthesis pathway detailed in this guide, commencing with the bromination of 3,5-dimethylpyrazole and concluding with the N-allylation of the resulting intermediate, represents an efficient, scalable, and reliable method for producing this compound. The strategic choices of reagents, such as NBS for bromination and K₂CO₃ for alkylation, enhance the safety and practicality of the procedure without compromising yield. This functionalized pyrazole serves as a valuable building block for further synthetic elaboration, making this protocol highly relevant for professionals in drug discovery and chemical synthesis.

References

-

Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available at: [Link][10][13]

-

MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences. Available at: [Link][14]

-

El-Sawy, E. R., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link][2]

-

Lone, S. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link][3]

-

Wong, V. K., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link][5]

-

Barlin, G. B., et al. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. Available at: [Link][15]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2021). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. Molecules. Available at: [Link][4]

-

Henri, R., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules. Available at: [Link]

-

PubChem. 4-bromo-3,5-dimethyl-1H-pyrazole. Available at: [Link][9]

-

Patel, H. V., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link][8]

-

Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available at: [Link][7]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scribd.com [scribd.com]

- 8. tsijournals.com [tsijournals.com]

- 9. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 12. scbt.com [scbt.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. connectsci.au [connectsci.au]

CAS number for 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

An In-Depth Technical Guide to 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS number 13369-76-1 . The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, and this particular derivative offers a unique combination of functional groups ripe for synthetic exploitation.[1][2] The C4-bromo atom serves as a versatile handle for cross-coupling reactions, while the N1-allyl group provides a secondary site for diverse chemical transformations. This document details the compound's physicochemical properties, a robust synthetic protocol, expected spectroscopic characteristics for structural confirmation, an analysis of its chemical reactivity, and its potential applications for researchers in drug discovery and organic synthesis. Safety and handling protocols, based on structurally analogous compounds, are also provided to ensure safe laboratory practice.

Introduction and Compound Identification

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1][3] Marketed drugs containing the pyrazole moiety span a wide therapeutic range, including anti-inflammatory agents like celecoxib, anticancer drugs, and antivirals.[2] The functionalization of the pyrazole core is a key strategy in drug discovery to modulate physicochemical properties and biological activity.

This compound is a trisubstituted pyrazole derivative. Its structure is defined by:

-

A central five-membered pyrazole ring.

-

Methyl groups at the C3 and C5 positions.

-

A bromine atom at the C4 position, which is typically the least reactive position on the pyrazole ring but is highly valuable for metal-catalyzed functionalization.[4]

-

An allyl group (prop-2-en-1-yl) attached to the N1 nitrogen, which introduces an additional reactive site.

This combination makes the title compound a valuable building block for creating complex molecular architectures and exploring structure-activity relationships (SAR) in various research programs.

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 13369-76-1 | [] |

| IUPAC Name | 4-bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole | [][6] |

| Molecular Formula | C₈H₁₁BrN₂ | [][6] |

| Molecular Weight | 215.10 g/mol | [] |

| SMILES | CC1=C(C(=NN1CC=C)C)Br | [] |

| InChI | InChI=1S/C8H11BrN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4H,1,5H2,2-3H3 | [][6] |

| InChIKey | IXFANQSEPSHPIG-UHFFFAOYSA-N | [][6] |

| Calculated Boiling Point | 255.4°C at 760 mmHg | [] |

| Calculated Density | 1.35 g/cm³ | [] |

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of this compound involves the N-alkylation of the readily available precursor, 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1).[7]

Rationale for Synthetic Strategy

The pyrazole N-H proton is acidic (pKa ≈ 14-15), allowing for its removal by a suitable base. The resulting pyrazolate anion is a potent nucleophile that readily attacks an electrophilic alkylating agent, such as allyl bromide, in a classic S_N2 reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is optimal as it effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the reaction.

Detailed Experimental Protocol

Reaction: N-allylation of 4-bromo-3,5-dimethyl-1H-pyrazole

Caption: Synthetic workflow for this compound.

-

Preparation: To a stirred suspension of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in dry acetonitrile, add allyl bromide (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Workup: Upon completion, filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.

Structural Elucidation and Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on extensive data from analogous N-substituted pyrazoles.[8][9][10][11][12][13] These predictions are crucial for the confirmation of its synthesis and for quality control.

| Technique | Expected Characteristics |

| ¹H NMR | Allyl Group: δ ≈ 5.9-6.1 ppm (m, 1H, -CH=), δ ≈ 5.0-5.2 ppm (m, 2H, =CH₂), δ ≈ 4.5-4.7 ppm (d, 2H, N-CH₂). Methyl Groups: Two distinct singlets, δ ≈ 2.2-2.4 ppm (s, 6H, 2 x CH₃). |

| ¹³C NMR | Pyrazole Ring: C3/C5: δ ≈ 140-150 ppm, C4: δ ≈ 95-105 ppm. Allyl Group: -CH=: δ ≈ 130-135 ppm, =CH₂: δ ≈ 117-120 ppm, N-CH₂: δ ≈ 50-55 ppm. Methyl Groups: δ ≈ 10-15 ppm. |

| Mass Spec (EI) | Molecular Ion: A characteristic doublet for the molecular ion [M]⁺ and [M+2]⁺ at m/z 214 and 216, with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom. Fragmentation: Loss of the allyl group ([M-41]⁺) and bromine atom ([M-79/81]⁺) would be expected. |

| IR (KBr or neat) | ν (cm⁻¹): ≈ 3080 (alkene C-H stretch), ≈ 1645 (alkene C=C stretch), ≈ 1550 (pyrazole C=N stretch), ≈ 1450, 1380 (C-H bend). |

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its C4-bromo and N1-allyl functionalities.

Reactions at the C4-Position: Cross-Coupling

The bromine atom at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity.[14]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides access to 4-aryl-1-allyl-3,5-dimethyl-1H-pyrazoles. This is a cornerstone reaction in medicinal chemistry for scaffold decoration.[15][16][17]

-

Heck-Mizoroki Reaction: Coupling with alkenes introduces a vinyl substituent at the C4 position. This reaction is highly effective for forming substituted alkenes.[18][19][20][21][22]

-

Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynyl pyrazoles, which are valuable precursors for further transformations.

Reactions of the N1-Allyl Group

The terminal double bond of the allyl group is susceptible to a wide range of transformations common to alkenes.

-

Oxidation: Dihydroxylation (e.g., with OsO₄ or cold, dilute KMnO₄) or epoxidation (e.g., with m-CPBA) can introduce new stereocenters and functional groups.

-

Reduction: Catalytic hydrogenation can selectively saturate the double bond to yield the corresponding N-propyl derivative.

-

Allylic Functionalization: The allyl group can participate in various transition metal-catalyzed reactions.[23]

Caption: Key reaction pathways for this compound.

Potential Applications in Research and Development

The structural features of this compound make it a highly attractive scaffold for generating libraries of novel molecules for screening in drug discovery and materials science.

Drug Discovery

The pyrazole core is a known pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][24][25][26] This building block allows for systematic exploration of SAR:

-

Scaffold Decoration: The C4 position can be elaborated with diverse aryl and heteroaryl fragments via Suzuki coupling to probe interactions with biological targets.

-

Linker Chemistry: The N1-allyl group can be functionalized to attach linkers for creating bifunctional molecules like PROTACs or for conjugation to carrier molecules.

-

Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for other aromatic or heterocyclic systems in known active compounds.

Caption: Hypothetical drug discovery workflow utilizing the target compound.

Materials Science

The ability to undergo polymerization or be grafted onto surfaces via the allyl group, combined with the electronic properties of the functionalized pyrazole core, suggests potential applications in the development of novel polymers, organic electronics, or functional coatings.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following information is based on the SDS for the structurally related compounds 4-bromo-3,5-dimethyl-1H-pyrazole and 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole .[27][28][29] A thorough risk assessment should be conducted before handling.

| Hazard Category | Guideline |

| GHS Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[28] H319: Causes serious eye irritation.[28] H335: May cause respiratory irritation.[28] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[29] P280: Wear protective gloves/protective clothing/eye protection/face protection.[27] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[27] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[27] |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Handle in a well-ventilated area or a chemical fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[27] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[27] |

Disclaimer: This information is for guidance only and is based on analogous compounds. Always consult a compound-specific Safety Data Sheet from the supplier before use.

References

-

Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. [Link]

-

Joshi, V. S., Kale, V. K., Sathe, K. M., Nandi, M., Chowdhury, S. K., & Sarkar, A. (1994). Reactivity and structure of new molybdenum π-allyl complexes containing pyrazole-derived ligands. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. [Link]

-

Direct Catalytic Enantioselective Vinylogous Aldol Reaction of Allyl Ketones to Pyrazole-4,5-diones. The Journal of Organic Chemistry. [Link]

-

Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Heck reaction. Wikipedia. [Link]

-

C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones. ResearchGate. [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. [Link]

-

1H and 13C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

-

Biological activity of pyrazoles derivatives and experimental conditions. ResearchGate. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Beilstein Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

-

4-bromo-3,5-dimethyl-1H-pyrazole. PubChem. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

-

4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole. PubChem. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. [Link]

-

Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. ResearchGate. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.org.mx [scielo.org.mx]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ias.ac.in [ias.ac.in]

- 24. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fishersci.ca [fishersci.ca]

- 28. fishersci.com [fishersci.com]

- 29. fishersci.com [fishersci.com]

physical and chemical properties of 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

An In-depth Technical Guide on 1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the molecule's structural features, physicochemical properties, synthesis protocols, and key reactivity patterns. The pyrazole core is a privileged scaffold in drug discovery, and the presence of three distinct functional handles—the N-allyl group, the C4-bromo substituent, and the C3/C5-methyl groups—makes this compound a versatile building block for the synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this pyrazole derivative in their work.

Introduction and Background

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and metabolic stability have led to its incorporation into numerous FDA-approved drugs.[3][4] The compound this compound (Figure 1) is a strategically designed intermediate. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse substituents.[5][6] The allyl group at the N1 position offers a site for further functionalization through alkene chemistry, while the methyl groups at C3 and C5 influence the molecule's steric and electronic properties.[7] This combination of features makes it a valuable precursor for creating libraries of novel compounds for screening in drug discovery and other applications.[1][3]

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in synthesis and material design. The key identifiers and computed physical properties for this compound are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 4-bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole | [][9] |

| CAS Number | 13369-76-1 | [][9][10] |

| Molecular Formula | C₈H₁₁BrN₂ | [][10] |

| Molecular Weight | 215.1 g/mol | [][10] |

| Appearance | Data not available; likely an oil or low-melting solid | - |

| Boiling Point | 255.4°C at 760 mmHg (Predicted) | [] |

| Density | 1.35 g/cm³ (Predicted) | [] |

| SMILES | CC1=C(C(=NN1CC=C)C)Br | [] |

| InChIKey | IXFANQSEPSHPIG-UHFFFAOYSA-N | [][9] |

Table 1. Core Identifiers and Physicochemical Properties.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-bromo-3,5-dimethyl-1H-pyrazole. This precursor is itself synthesized via the bromination of 3,5-dimethylpyrazole.

Synthesis of Precursor: 4-bromo-3,5-dimethyl-1H-pyrazole

The bromination of pyrazoles is a common electrophilic substitution reaction. The pyrazole ring is electron-rich and readily reacts with brominating agents.

-

Protocol: A one-pot synthesis can be employed starting from a 1,3-diketone (acetylacetone) and a hydrazine, followed by in-situ bromination.[6] Alternatively, direct bromination of 3,5-dimethylpyrazole using agents like N-Bromosuccinimide (NBS) or elemental bromine provides the desired 4-bromo-3,5-dimethyl-1H-pyrazole.[6][11]

N-Alkylation to Yield Final Product

The final step is the N-alkylation of the pyrazole ring. The pyrrole-like nitrogen (N1) is readily deprotonated by a suitable base, and the resulting pyrazolide anion acts as a nucleophile.

-

Causality: The choice of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is critical. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. The subsequent addition of an alkylating agent, allyl bromide, results in an Sₙ2 reaction to form the N-C bond.[12]

Detailed Experimental Protocol: N-Alkylation

-

Preparation: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a dry, aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handled with extreme care) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyrazolide anion.

-

Addition: Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Key reactive sites on the molecule.

Reactivity at the C4-Bromo Position (Site A)

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. [5]* Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions are fundamental in modern organic synthesis, providing access to a vast chemical space from a single precursor. [6]

Reactivity of the N-Allyl Group (Site B)

The terminal double bond of the allyl group is susceptible to a variety of transformations.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide ring.

-

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) to form a vicinal diol.

-

Ozonolysis: Cleavage of the double bond to yield an aldehyde, which can be further modified.

-

Metathesis: Reactions such as cross-metathesis can be used to build more complex side chains. [7]

Influence of the C3/C5-Methyl Groups (Site C)

The methyl groups are generally unreactive but play a crucial role in modulating the molecule's properties. They provide steric bulk, which can influence the regioselectivity of reactions on the pyrazole ring and affect the binding affinity of derivatives in biological systems. Electronically, they are weakly donating, which can subtly influence the reactivity of the pyrazole core.

Potential Applications

Given the prevalence of the pyrazole scaffold in bioactive molecules, this compound is an attractive starting point for drug discovery programs. [4][12]* Medicinal Chemistry: The ability to easily diversify the structure at the C4 and N1 positions makes it ideal for generating libraries of compounds to screen for activity against various biological targets, including kinases, GPCRs, and enzymes. [3][4]Pyrazole derivatives have shown a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties. [1][2]* Agrochemicals: Many successful herbicides and insecticides contain the pyrazole motif. [1]This building block could be used to synthesize new crop protection agents.

-

Materials Science: Functionalized pyrazoles can act as ligands for metal complexes, which have applications in catalysis and as functional materials. [1]

Conclusion

This compound is a highly versatile and synthetically valuable chemical intermediate. Its well-defined reactive sites allow for selective and predictable functionalization, making it an ideal building block for the construction of complex molecules. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in the fields of drug discovery, agrochemical synthesis, and materials science.

References

-

Santa Cruz Biotechnology, Inc. This compound. [10]2. BOC Sciences. CAS 13369-76-1 this compound. 3. CymitQuimica. This compound. [9]4. Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery. [1]5. ChemRxiv. Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. [13]6. Fares, M., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. 7. Shaaban, M. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [4]8. X-MOL. Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. [5]9. Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [12]10. Silva, A. M. S., & Pinto, D. C. G. A. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. International Journal of Molecular Sciences. [2]11. Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [6]12. PubChem. 4-bromo-3,5-dimethyl-1H-pyrazole. [11]13. El-Remaily, M. A. A. A., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Saudi Chemical Society. [14]14. Panday, A. & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. 15. Silva, V. L. M., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. mdpi.com [mdpi.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. rsc.org [rsc.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

Abstract: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole. Designed for researchers, chemists, and professionals in drug development, this document outlines a predictive interpretation of the compound's NMR spectra, grounded in fundamental principles and data from analogous pyrazole structures. It details a robust strategy for unambiguous signal assignment using a combination of one-dimensional and two-dimensional NMR techniques. Furthermore, this guide presents a comprehensive, field-proven experimental protocol for the acquisition of high-quality NMR data, ensuring reproducibility and scientific rigor.

Introduction: The Pyrazole Core and the Imperative of Structural Verification

The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in compounds with a wide array of biological activities.[1] Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials, making their precise synthesis and characterization a critical endeavor.[2] The specific arrangement and nature of substituents on the pyrazole core dictate the molecule's chemical properties and biological function.

Focus Molecule: this compound

The subject of this guide, this compound (CAS No: 13369-76-1), is a multi-substituted pyrazole with the molecular formula C₈H₁₁BrN₂.[3][] Its structure features:

-

A 1-allyl group , which introduces an unsaturated, flexible side chain.

-

A 4-bromo substituent , which significantly influences the electronic environment of the pyrazole ring.

-

3,5-dimethyl groups , which provide important spectroscopic handles and steric influence.

Accurate structural elucidation is non-negotiable for confirming the identity of such a molecule, ensuring purity, and understanding its potential reactivity.

The Definitive Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the structural determination of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a compound like this compound, a comprehensive NMR analysis involving both ¹H and ¹³C nuclei, supported by 2D correlation experiments, is essential for unambiguous structural verification.[5]

Predictive Analysis and Strategy for Spectral Assignment

While a definitive, published spectrum for this exact molecule is not available in the surveyed literature, a highly accurate prediction can be formulated based on established chemical shift principles and spectral data from closely related 3,5-dimethylpyrazole and 4-bromopyrazole analogs.[6][7][8]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is anticipated to be clean and highly informative, with distinct signals for the allyl and methyl groups. The absence of a proton at the C4 position simplifies the aromatic region.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale / Notes |

| H-1' (N-CH₂ ) | ~4.60 | d (doublet) | J ≈ 5.5 Hz | 2H | Attached to an electronegative nitrogen and adjacent to a vinyl group. |

| H-2' (-CH=) | ~5.95 | ddt (doublet of doublets of triplets) | J ≈ 17.0, 10.5, 5.5 Hz | 1H | Complex splitting due to coupling with cis (H-3'a), trans (H-3'b), and vicinal (H-1') protons. |

| H-3'a (=CH H, cis) | ~5.15 | dq (doublet of quartets) | J ≈ 10.5, 1.5 Hz | 1H | Exhibits strong cis coupling to H-2' and weaker geminal/allylic couplings. |

| H-3'b (=CHH , trans) | ~5.25 | dq (doublet of quartets) | J ≈ 17.0, 1.5 Hz | 1H | Exhibits strong trans coupling to H-2' and weaker geminal/allylic couplings. |

| C3-CH₃ | ~2.25 | s (singlet) | - | 3H | Typical shift for a methyl group on a pyrazole ring. Expected to be distinct from the C5-CH₃.[9] |

| C5-CH₃ | ~2.22 | s (singlet) | - | 3H | Slightly different chemical environment compared to C3-CH₃ due to proximity to the N-allyl group. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum will provide a count of the unique carbon environments and critical information about the pyrazole core.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |

| C3 | ~148.5 | Quaternary carbon attached to a methyl group and adjacent to a nitrogen atom. |

| C4 | ~95.0 | The ipso-carbon bearing the bromine atom is significantly shielded. |

| C5 | ~139.0 | Quaternary carbon influenced by the adjacent N-allyl and C-methyl groups. |

| C-1' (N-C H₂) | ~51.0 | Aliphatic carbon directly attached to the pyrazole nitrogen. |

| C-2' (-C H=) | ~132.0 | Olefinic methine carbon. |

| C-3' (=C H₂) | ~118.0 | Terminal olefinic methylene carbon. |

| C3-CH₃ | ~13.5 | Methyl carbon chemical shifts in pyrazoles are typically found in this region.[6] |

| C5-CH₃ | ~11.5 | May be slightly upfield from the C3-methyl due to differing electronic environments. |

The Workflow for Unambiguous Structural Confirmation

A definitive assignment requires a multi-pronged approach using 2D NMR spectroscopy. This strategy serves as a self-validating system, where correlations from one experiment confirm those found in another.[10]

Figure 1: Workflow for NMR-based structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment is the first step to confirm proton-proton couplings. It will unequivocally establish the connectivity within the allyl group, showing a clear correlation pathway from the N-CH₂ protons (H-1') to the vinyl methine (H-2'), and from there to the terminal vinyl protons (H-3'a/b).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton signal directly to the carbon to which it is attached. This allows for the immediate and certain assignment of C-1', C-2', C-3', and the two methyl carbons (C3-CH₃, C5-CH₃).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assembling the complete molecular skeleton, as it reveals correlations between protons and carbons that are two or three bonds away. It is essential for assigning the quaternary carbons (C3, C4, C5).

The following key HMBC correlations are predicted to be the linchpins for the final structure confirmation:

-

N-CH₂ (H-1') protons will show correlations to the pyrazole ring carbons C3 and C5 . This definitively links the allyl group to the N1 position.

-

C3-CH₃ protons will correlate to C3 , C4 , and C5 .

-

C5-CH₃ protons will correlate to C5 , C4 , and C3 .

These cross-peaks create a network of interlocking evidence that validates the entire substituted pyrazole core.

Figure 2: Key predicted HMBC correlations for structural assembly.

Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of the final data is entirely dependent on a meticulous experimental approach. The following protocol is designed to yield high-resolution, artifact-free spectra suitable for publication and regulatory submission.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it is aprotic and dissolves a wide range of organic compounds. Use approximately 0.6 mL.

-

Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely. Gently vortex or invert the tube until the sample is fully dissolved.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

Instrument Setup and Calibration

-

Insertion & Locking: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, which serves as the reference for the magnetic field frequency.

-

Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies. This critical step ensures maximum signal receptivity and optimal pulse shapes, directly impacting signal-to-noise and data quality.[10]

-

Shimming: Perform automated or manual shimming of the magnetic field. The objective is to maximize the field homogeneity across the sample volume, resulting in sharp, symmetrical peaks and high resolution.

Acquisition Parameters

The following tables provide typical starting parameters for a 500 MHz spectrometer. These may be optimized based on sample concentration.

Table 1: ¹H NMR Acquisition Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |

| Spectral Width | 16 ppm | Covers the full range of expected proton signals. |

| Acquisition Time | ~2.0 s | Ensures adequate data points for resolving fine coupling. |

| Relaxation Delay (d1) | 2.0 s | Allows for near-complete relaxation of protons. |

| Number of Scans | 16 | Sufficient for good signal-to-noise with this sample amount. |

Table 2: ¹³C{¹H} NMR Acquisition Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Pulse Program | zgpg30 | Power-gated decoupling with a 30° pulse. |

| Spectral Width | 240 ppm | Covers the full range of expected carbon signals. |

| Acquisition Time | ~1.0 s | Standard for broadband-decoupled spectra. |

| Relaxation Delay (d1) | 5.0 s | Longer delay helps in the detection of slow-relaxing quaternary carbons. |

| Number of Scans | 1024 | Higher number of scans is needed due to the low natural abundance of ¹³C. |

Conclusion

The structural elucidation of this compound is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. Predictive analysis based on established principles provides a strong hypothesis for the expected ¹H and ¹³C chemical shifts and coupling patterns. The ultimate confirmation, however, rests upon a strategic application of 2D correlation experiments, particularly ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The interplay of these techniques provides an unassailable network of evidence that confirms atom connectivity and validates the final structure. The detailed experimental protocol provided herein ensures that the acquired data is of the highest fidelity, empowering researchers to characterize this and similar pyrazole derivatives with confidence and precision.

References

- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.

- Elguero, J., et al. (1984). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.

-

Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]

- Khan, I., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.

- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.

-

PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

-

Jimeno, M.L., et al. (1998). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

- Hesse, M., et al. (2008). Spectroscopic Methods in Organic Chemistry.

-

ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. ResearchGate. Available at: [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. rsc.org [rsc.org]

- 7. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Alchemist's Guide to Dimethylpyrazoles: A Technical Treatise on Structural Elucidation

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Core in Modern Drug Discovery

Substituted pyrazoles represent a cornerstone in medicinal chemistry, forming the structural heart of numerous therapeutic agents. Their versatile scaffold allows for finely tuned steric and electronic properties, making them privileged structures in the design of targeted therapies. The precise arrangement of substituents on the dimethylpyrazole core is not a trivial matter of chemical curiosity; it is a critical determinant of a molecule's pharmacological activity, dictating its interaction with biological targets, its metabolic fate, and its overall efficacy and safety profile. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.

This in-depth technical guide is crafted from the perspective of a seasoned application scientist, moving beyond a mere recitation of analytical techniques. It is designed to provide a strategic and logical framework for the unambiguous structural elucidation of substituted dimethylpyrazoles. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity.

Chapter 1: The Synthetic Blueprint - Foreseeing Isomeric Possibilities

The journey to structural elucidation begins not in the spectrometer, but in the reaction flask. A thorough understanding of the synthetic route employed is paramount, as it dictates the potential for isomeric products. The condensation of a hydrazine with a 1,3-dicarbonyl compound, a common method for pyrazole synthesis, can yield different regioisomers depending on the nature of the substituents and reaction conditions.[1][2]

For instance, the reaction of an unsymmetrical 1,3-diketone with methylhydrazine can theoretically produce two distinct N-methylated pyrazole regioisomers. Awareness of these potential outcomes from the outset allows for a more targeted and efficient analytical strategy. Therefore, the first step in any structural elucidation workflow must be a critical evaluation of the synthetic pathway to anticipate all plausible isomeric structures.

Chapter 2: Deciphering the Code - A Multi-pronged Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the intricate connectivity and spatial relationships of atoms within a molecule. For substituted dimethylpyrazoles, a suite of 1D and 2D NMR experiments is essential to piece together the structural puzzle.

-

¹H NMR: The proton NMR spectrum provides initial, critical clues. The chemical shifts of the methyl groups and any protons on the pyrazole ring are highly sensitive to their electronic environment and proximity to other substituents. For example, in 1,3-dimethylpyrazole, the N-methyl group signal appears at approximately 3.53 ppm, while the C-methyl is found near 2.02 ppm.[3] In contrast, for 3,5-dimethylpyrazole, the two C-methyl groups are equivalent and appear as a single peak around 2.27 ppm.[4][5] The presence and splitting pattern of the C4-H proton (typically between 5.7 and 6.0 ppm) is also a key indicator.

-

¹³C NMR: The carbon NMR spectrum complements the proton data by providing information on the carbon skeleton. The chemical shifts of the pyrazole ring carbons and the methyl carbons are diagnostic for different isomers. For instance, in 3,5-dimethylpyrazole, the C3 and C5 carbons are equivalent, while in 1,3- and 1,5-dimethylpyrazole, they are distinct.[4][6][7]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dimethylpyrazole Isomers in CDCl₃

| Isomer | N-CH₃ (¹H) | C-CH₃ (¹H) | C4-H (¹H) | N-CH₃ (¹³C) | C-CH₃ (¹³C) | C3 (¹³C) | C4 (¹³C) | C5 (¹³C) |

| 1,3-Dimethylpyrazole | ~3.7 | ~2.2 | ~6.0 | ~39 | ~13 | ~150 | ~105 | ~138 |

| 1,5-Dimethylpyrazole | ~3.7 | ~2.3 | ~5.9 | ~35 | ~11 | ~148 | ~106 | ~140 |

| 3,5-Dimethylpyrazole | N/A | ~2.2 | ~5.8 | N/A | ~11 | ~144 | ~105 | ~144 |

Note: These are approximate values and can be influenced by other substituents on the ring.

While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe of how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the workhorse for identifying which protons are directly attached to which carbons.[8][9] It provides unambiguous one-bond C-H correlations, allowing for the confident assignment of the signals observed in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for distinguishing between isomers of substituted dimethylpyrazoles. It reveals correlations between protons and carbons that are two or three bonds away.[9][10] By observing correlations from the N-methyl protons to the C3 and C5 carbons of the pyrazole ring, for example, one can definitively establish the position of the N-methyl group. The absence of such a correlation would suggest a different isomer.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For bulkier substituents, NOESY or ROESY can reveal through-space interactions between protons on the substituents and protons on the pyrazole ring, further corroborating the proposed structure.

Experimental Protocol: A Step-by-Step Guide to 2D NMR for Dimethylpyrazole Elucidation

-

Sample Preparation: Dissolve 5-10 mg of the purified dimethylpyrazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

-

HSQC Acquisition:

-

Use a standard pulse program for a phase-sensitive HSQC experiment.

-

Set the ¹H spectral width to cover all proton signals.

-

Set the ¹³C spectral width to cover all carbon signals (typically 0-160 ppm for non-aromatic substituted pyrazoles).

-

Optimize the number of increments in the indirect dimension (¹³C) and the number of scans per increment to achieve adequate resolution and signal-to-noise.

-

-

HMBC Acquisition:

-

Use a standard pulse program for a gradient-selected HMBC experiment.

-

Set the spectral widths in both dimensions as for the HSQC.

-

The long-range coupling delay is a critical parameter. A typical value is optimized for a J-coupling of 8 Hz, which will show correlations for 2- and 3-bond couplings.[11]

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions and Fourier transformation.

-

On the HSQC spectrum, correlate each proton signal with its directly attached carbon.

-

On the HMBC spectrum, systematically analyze the cross-peaks. For each proton signal, identify all the carbons it correlates to. Pay close attention to the correlations from methyl groups to the pyrazole ring carbons, as these are key for isomer differentiation.

-

Visualization of the NMR Elucidation Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Corroborating the Molecular Formula and Unveiling Fragmentation Patterns

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and clues about its structure through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step to confirm that the synthesized compound has the expected molecular formula.

-

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is fragmented in a predictable manner. The fragmentation pattern of substituted pyrazoles is influenced by the nature and position of the substituents.[12][13] Common fragmentation pathways include the expulsion of HCN or N₂ from the pyrazole ring.[12] While the fragmentation patterns of isomers can be similar, subtle differences in the relative abundances of fragment ions can provide supporting evidence for a particular structure.

Single-Crystal X-ray Crystallography: The Definitive Answer

When NMR and MS data are ambiguous, or for absolute confirmation of a novel structure, single-crystal X-ray crystallography is the gold standard.[14] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.[15][16]

Obtaining a single crystal of suitable quality for X-ray diffraction can be a significant challenge. However, when successful, the resulting crystal structure provides irrefutable proof of the molecule's constitution and stereochemistry.

Chapter 3: A Holistic and Self-Validating Approach

The structural elucidation of a substituted dimethylpyrazole should not be viewed as a linear process of applying one technique after another. Rather, it is an iterative and holistic endeavor where data from each method informs and validates the others.

The Logic of a Self-Validating System

-

Hypothesize: Based on the synthetic route, propose all possible isomeric structures.

-

Probe with NMR: Use a comprehensive suite of NMR experiments (¹H, ¹³C, HSQC, HMBC) to build a picture of the molecular connectivity.

-

Propose a Structure: Based on the NMR data, propose the most likely structure.

-

Validate with MS: Check if the molecular formula determined by HRMS is consistent with the proposed structure. Analyze the fragmentation pattern to see if it aligns with the proposed connectivity.

-

Confirm with X-ray (if necessary): If any ambiguity remains, or for novel compounds intended for regulatory submission, confirm the structure with single-crystal X-ray crystallography.

This integrated approach ensures that the final structural assignment is not based on a single piece of evidence but is supported by a confluence of data from orthogonal analytical techniques, thereby upholding the principles of scientific trustworthiness and rigor.

References

-

The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (n.d.). Arkat USA. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

1,5-Dimethylpyrazole. (n.d.). PubChem. Retrieved from [Link]

-

3,5-Dimethylpyrazole. (n.d.). SpectraBase. Retrieved from [Link]

-

3,5-Dimethylpyrazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

3,5-Dimethylpyrazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Structure elucidation of the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide and the relevance of predicted (13) C NMR shifts - a case study. (2015). PubMed. Retrieved from [Link]

-

Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. (n.d.). PubMed. Retrieved from [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

-

Convenient Synthesis, Characterization of Some Novel Subs-Tituted 3-Methyl-2-Pyrazoline-5-ones and Substituted 3,5-Dimethyl Pyrazoles. (2010). Oriental Journal of Chemistry. Retrieved from [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). NIH. Retrieved from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

-

1,3-Dimethylpyrazole - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1,3-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved from [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

-

Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (n.d.). Retrieved from [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (n.d.). ResearchGate. Retrieved from [Link]

-

1,3-Dimethyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

-

MRRC Structure Elucidation Notes. (n.d.). Retrieved from [Link]

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Pyrazole, 1,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (2006). science24.com. Retrieved from [Link]

-

Resonance structures of a 3,4-substituted pyrazole showing a... (n.d.). ResearchGate. Retrieved from [Link]

-

1,5-Dimethylpyrazole. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). NIH. Retrieved from [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Retrieved from [Link]

-

The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. (n.d.). PubMed. Retrieved from [Link]

-

The use of X-ray crystallography to determine absolute configuration. (2007). FOLIA. Retrieved from [Link]

-

Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (n.d.). Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. Retrieved from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. Retrieved from [Link]

-

1,3-dimethyl-1H-pyrazol-5-ol. (n.d.). PubChem. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. Retrieved from [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]

- 5. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

electrophilic substitution reactions on the pyrazole ring

An In-depth Technical Guide to Electrophilic Substitution Reactions on the Pyrazole Ring

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Electronic Landscape of the Pyrazole Ring